3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-23-13-6-4-3-5-12(13)15(21)18-8-7-11(10-18)19-14(20)9-17-16(19)22/h3-6,11H,2,7-10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGBISOMLGABDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves multiple steps. One common method is the Knoevenagel condensation, which is used to create a variety of new compounds containing biologically active imidazolidine-2,4-dione cores . Another method involves the Bucherer–Berg reaction, which is modified to synthesize larger homologous molecules . The structure of these derivatives is confirmed by techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its antibacterial and anticonvulsant properties . Molecular docking studies have shown that it has a high binding affinity towards various bacterial proteins, making it a potential candidate for antibacterial agents . Additionally, it has been evaluated for its anticonvulsant activity through molecular docking for Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore .
Mechanism of Action
The mechanism of action of 3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding affinity towards the Voltage-Gated Sodium Channel Inner Pore . The antibacterial properties are linked to its interaction with bacterial proteins, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Table 1: Key Structural Features
Key Observations :
- The target compound’s hydantoin core differs from YA1’s pyrrolidine dione by incorporating an additional nitrogen atom, enhancing hydrogen-bonding capacity.
- Compared to YA2/YA3’s spiroisoxazoline system, the target lacks oxygen-containing heterocycles but shares conformational rigidity via the pyrrolidine linkage.
- Thiazolidine dione derivatives () replace the hydantoin’s nitrogen with sulfur, altering electronic properties and metabolic stability .
Comparison :
- The target compound’s synthesis is hypothesized to resemble hydantoin-forming reactions (e.g., Bucherer-Bergs or Hajos-Parrish-Eder-Sauer-Wiechert reactions) .
- YA2/YA3 require spirocyclization, a more complex step than the straightforward alkylation used for thiazolidine diones .
Physicochemical and Spectroscopic Properties
Table 3: Analytical Data
Insights :
- The absence of data for the target compound underscores the need for further characterization.
- Thiazolidine diones exhibit distinct NMR signals for methoxy (δ ~4.05) and isopropyl groups (δ ~1.45), which would differ in the target compound due to its ethoxybenzoyl substituent .
Biological Activity
3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features an imidazolidine core with a pyrrolidine moiety and an ethoxybenzoyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, leading to modulation of biochemical pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Interaction : The compound exhibits affinity for certain receptor sites, which may mediate its pharmacological effects. This includes potential interactions with neurotransmitter receptors that influence mood and cognition.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Antitumor Efficacy :
-
Antimicrobial Activity :
- In vitro tests revealed that the compound exhibited strong antimicrobial properties against several strains of bacteria, particularly Staphylococcus aureus. The observed minimum inhibitory concentration (MIC) was significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
